An In-depth Technical Guide to the Chemical Properties of [4-(1,3-Oxazol-5-yl)phenyl]methanol
An In-depth Technical Guide to the Chemical Properties of [4-(1,3-Oxazol-5-yl)phenyl]methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the compound [4-(1,3-Oxazol-5-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
[4-(1,3-Oxazol-5-yl)phenyl]methanol is a heterocyclic compound featuring a phenylmethanol core substituted with an oxazole ring. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2] |
| CAS Number | 179057-18-2 | [1] |
| Melting Point | 107-109 °C | |
| Appearance | Off-white to pale yellow solid | Assumed from general properties of similar compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | Assumed from structure |
Synthesis and Experimental Protocols
The synthesis of 5-substituted oxazoles is commonly achieved through the Van Leusen oxazole synthesis.[3][4][5][6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol, a plausible starting material would be 4-formylbenzyl acetate, where the hydroxyl group is protected as an acetate ester to prevent interference with the reaction. The protecting group can then be removed in a subsequent step.
General Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol describes a general method for the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol via the Van Leusen reaction, followed by deprotection.
Step 1: Synthesis of 4-(Oxazol-5-yl)benzyl acetate
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To a stirred solution of 4-formylbenzyl acetate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol (0.2 M), add potassium carbonate (K₂CO₃) (2.0 eq) in one portion.
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Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(oxazol-5-yl)benzyl acetate.
Step 2: Deprotection to [4-(1,3-Oxazol-5-yl)phenyl]methanol
-
Dissolve the purified 4-(oxazol-5-yl)benzyl acetate (1.0 eq) in methanol (0.1 M).
-
Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) or a few drops of aqueous sodium hydroxide (NaOH).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, [4-(1,3-Oxazol-5-yl)phenyl]methanol.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Analytical Data
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.9-8.1 (s, 1H): Proton on the C2 position of the oxazole ring.
-
~7.5-7.7 (d, J ≈ 8 Hz, 2H): Aromatic protons on the phenyl ring ortho to the oxazole substituent.
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~7.3-7.5 (d, J ≈ 8 Hz, 2H): Aromatic protons on the phenyl ring ortho to the methanol group.
-
~7.2-7.3 (s, 1H): Proton on the C4 position of the oxazole ring.
-
~4.7 (s, 2H): Methylene protons of the benzyl alcohol group (-CH₂OH).
-
~2.0-3.0 (br s, 1H): Hydroxyl proton (-OH).
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~151-153: C2 of the oxazole ring.
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~149-151: C5 of the oxazole ring.
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~140-142: Quaternary carbon of the phenyl ring attached to the methanol group.
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~127-129: Aromatic CH carbons of the phenyl ring.
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~125-127: Aromatic CH carbons of the phenyl ring.
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~123-125: Quaternary carbon of the phenyl ring attached to the oxazole ring.
-
~121-123: C4 of the oxazole ring.
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~64-66: Methylene carbon of the benzyl alcohol group (-CH₂OH).
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the synthesis and purification workflow, as well as the underlying reaction mechanism for the formation of the oxazole ring.
Caption: General workflow for the synthesis and purification of [4-(1,3-Oxazol-5-yl)phenyl]methanol.
Caption: Mechanism of the Van Leusen reaction for the synthesis of 5-substituted oxazoles.
Biological Significance
The 1,3-oxazole ring is a key structural motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[3][14][15] Derivatives of oxazole have been reported to possess diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[3][14][15] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects. While the biological activity of [4-(1,3-Oxazol-5-yl)phenyl]methanol has not been specifically detailed in the available literature, its structure as a substituted oxazole derivative suggests potential for biological activity and makes it an interesting candidate for further investigation in drug discovery programs.
Safety Information
Detailed toxicology for [4-(1,3-Oxazol-5-yl)phenyl]methanol has not been thoroughly investigated. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
